N~4~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Overview
Description
N~4~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinolinecarboxamide core, which is known for its biological activity, and is further modified with cyano, dihydrocyclopentathiophene, and pyrazolyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the cyano and dihydrocyclopentathiophene groups through nucleophilic substitution reactions. The final step involves the addition of the pyrazolyl group under controlled conditions, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amides or esters of the original compound.
Scientific Research Applications
N~4~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to downstream effects. The cyano and pyrazolyl groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
- N~4~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-IMIDAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Uniqueness
N~4~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the pyrazolyl group contributes to its binding affinity and specificity.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-2-28-13-14(12-25-28)20-10-17(15-6-3-4-8-19(15)26-20)22(29)27-23-18(11-24)16-7-5-9-21(16)30-23/h3-4,6,8,10,12-13H,2,5,7,9H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQKTPGYPUOYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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